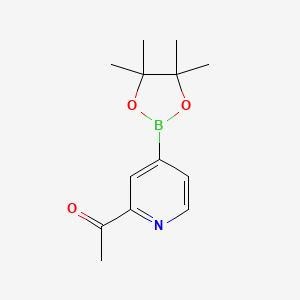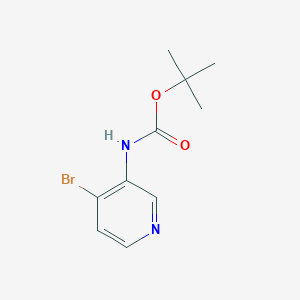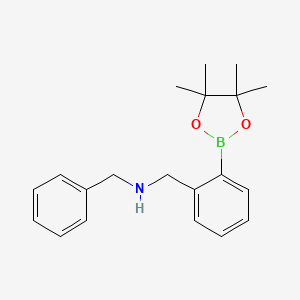
N-Benzyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine
Descripción general
Descripción
“N-Benzyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine” is a chemical compound with the empirical formula C18H29BN2O2 . It is a derivative of boric acid .
Synthesis Analysis
The synthesis of this compound can involve a two-step substitution reaction . One method involves the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The molecular structure of this compound includes a boron atom bonded to two oxygen atoms and a carbon atom, forming a boronic ester group . This group is attached to a phenyl ring, which is further connected to a benzyl group .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
This compound has a molecular weight of 316.25 . It is predicted to have a density of 1.25±0.1 g/cm3 .Aplicaciones Científicas De Investigación
-
Borylation at the benzylic C-H bond of alkylbenzenes : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a similar compound, can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
-
Hydroboration of alkyl or aryl alkynes and alkenes : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can also be used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
-
Study of the stability of boronate esters : A similar compound, 1-Benzylpyrazole-4-boronic acid pinacol ester, has been used as a model compound in the study of the stability of boronate esters in different alcohols using the LCMS technique .
-
Palladium-catalyzed methylation of heteroaryl boronate esters : 1-Benzylpyrazole-4-boronic acid pinacol ester has also been used as a substrate in the study of palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane .
-
Borylation at the benzylic C-H bond of alkylbenzenes : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a similar compound, can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
-
Hydroboration of alkyl or aryl alkynes and alkenes : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can also be used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
-
Study of the stability of boronate esters : A similar compound, 1-Benzylpyrazole-4-boronic acid pinacol ester, has been used as a model compound in the study of the stability of boronate esters in different alcohols using the LCMS technique .
-
Palladium-catalyzed methylation of heteroaryl boronate esters : 1-Benzylpyrazole-4-boronic acid pinacol ester has also been used as a substrate in the study of palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane .
Safety And Hazards
Propiedades
IUPAC Name |
1-phenyl-N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BNO2/c1-19(2)20(3,4)24-21(23-19)18-13-9-8-12-17(18)15-22-14-16-10-6-5-7-11-16/h5-13,22H,14-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPOPQBBBLJNPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656934 | |
| Record name | 1-Phenyl-N-{[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine | |
CAS RN |
1150271-53-6 | |
| Record name | 1-Phenyl-N-{[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519720.png)
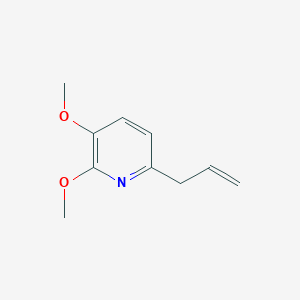
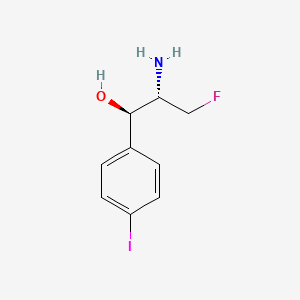
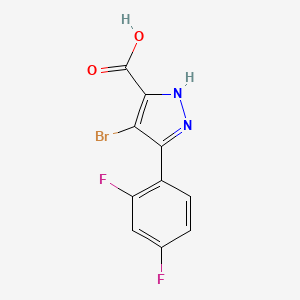
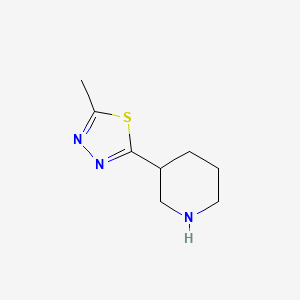
![2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1519729.png)
![Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B1519730.png)
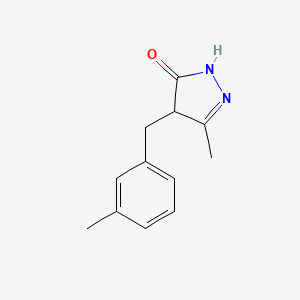
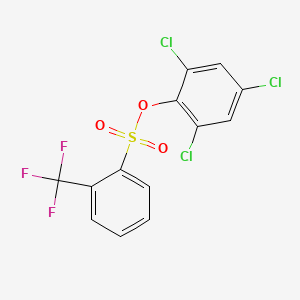
![[(4-Chlorophenyl)(4-pyridinyl)methyl]amine dihydrochloride](/img/structure/B1519735.png)
![2-{2-[(4-Fluorophenyl)methoxy]phenoxy}acetic acid](/img/structure/B1519738.png)
![(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B1519739.png)
